molecular formula C9H15N B13068111 N-(Pent-4-YN-1-YL)cyclobutanamine

N-(Pent-4-YN-1-YL)cyclobutanamine

Cat. No.: B13068111
M. Wt: 137.22 g/mol
InChI Key: LPOZYJFJQIUZOW-UHFFFAOYSA-N
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Description

N-(Pent-4-yn-1-yl)cyclobutanamine is a synthetic organic compound of interest in medicinal chemistry and drug discovery research. This molecule features a cyclobutane ring linked to a pentynyl chain via an amine group, a structure that makes it a valuable building block for the synthesis of more complex molecules. The cyclobutane ring can impart conformational rigidity, while the terminal alkyne group on the pentynyl chain is a versatile handle for further chemical modification through reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This combination of features makes it a useful intermediate for creating compound libraries for high-throughput screening or for developing potential pharmacologically active agents. Researchers can employ this compound in the exploration of structure-activity relationships (SAR), particularly in the design of novel synthetic cathinones or other central nervous system (CNS) active molecules, where variations in the amine chain and ring structures are known to significantly impact potency and selectivity at biological targets like the dopamine and serotonin transporters . Physicochemical data for the core structure, cyclobutanamine, indicates a density of 0.9±0.1 g/cm³ and a boiling point of 81.4±8.0 °C . This product is intended for research purposes only in a controlled laboratory setting. It is not for human or veterinary diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet (SDS) prior to use and adhere to all appropriate safety protocols.

Properties

Molecular Formula

C9H15N

Molecular Weight

137.22 g/mol

IUPAC Name

N-pent-4-ynylcyclobutanamine

InChI

InChI=1S/C9H15N/c1-2-3-4-8-10-9-6-5-7-9/h1,9-10H,3-8H2

InChI Key

LPOZYJFJQIUZOW-UHFFFAOYSA-N

Canonical SMILES

C#CCCCNC1CCC1

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution of Cyclobutanamine with Pent-4-ynyl Halides

A common and practical approach involves the nucleophilic substitution reaction between cyclobutanamine and a suitable pent-4-ynyl electrophile (usually a halide such as bromide or chloride). This method is well-documented for related cyclobutanamine derivatives:

  • Step 1: Synthesis or procurement of pent-4-yn-1-yl halide (e.g., pent-4-yn-1-yl bromide or chloride).
  • Step 2: Reaction of cyclobutanamine with pent-4-yn-1-yl halide under basic conditions to form the N-(pent-4-yn-1-yl)cyclobutanamine via nucleophilic substitution at the halide carbon.

Typical reaction conditions include:

  • Solvents: Dichloromethane, toluene, or acetonitrile.
  • Bases: Potassium carbonate, sodium hydroxide, or triethylamine to neutralize the formed acid and promote nucleophilicity.
  • Temperature: Ambient to moderate heating (25–80°C) to optimize reaction rate and yield.

This approach leverages the nucleophilicity of the amine nitrogen and the electrophilicity of the alkyl halide, allowing for selective N-alkylation without affecting the cyclobutane ring integrity.

Reductive Amination Using Pent-4-yn-1-aldehyde

An alternative method involves reductive amination, a versatile technique in amine synthesis:

  • Step 1: Preparation of pent-4-yn-1-aldehyde (an alkyne-containing aldehyde).
  • Step 2: Condensation of cyclobutanamine with pent-4-yn-1-aldehyde to form an imine intermediate.
  • Step 3: Reduction of the imine to the secondary amine this compound using reducing agents such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3).

This method offers mild conditions and high chemoselectivity, preserving the alkyne functionality while efficiently forming the C–N bond.

Mitsunobu Reaction for N-Alkylation

The Mitsunobu reaction is a powerful method for coupling amines with alcohols under mild conditions:

  • Step 1: Use pent-4-yn-1-ol as the alkyne-containing alcohol.
  • Step 2: React cyclobutanamine with pent-4-yn-1-ol in the presence of triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
  • Step 3: Formation of this compound through nucleophilic displacement of the activated alcohol.

This method is advantageous for substrates sensitive to harsh conditions and has been reported in fragment synthesis involving alkynyl amines.

Reaction Conditions and Optimization

Method Key Reagents/Conditions Advantages Disadvantages
Nucleophilic Substitution Cyclobutanamine + pent-4-yn-1-yl halide, base, solvent (e.g., K2CO3, DCM, 50°C) Straightforward, scalable Requires halide preparation, possible side reactions
Reductive Amination Cyclobutanamine + pent-4-yn-1-aldehyde + NaBH3CN, mild solvent (MeOH, RT) High selectivity, mild conditions Requires aldehyde synthesis, possible imine hydrolysis
Mitsunobu Reaction Cyclobutanamine + pent-4-yn-1-ol + PPh3 + DEAD/DIAD, solvent (THF, RT) Mild, good for sensitive substrates Uses toxic reagents, byproduct removal needed

Analytical Characterization and Purity Assessment

The synthesized this compound is typically characterized by:

Research Findings and Applications

  • The nucleophilic substitution method has been widely used for related cyclobutanamine derivatives, showing good yields and functional group tolerance.
  • Reductive amination is favored when aldehyde intermediates are accessible, providing high selectivity and mild reaction conditions, crucial for preserving the alkyne moiety.
  • Mitsunobu reaction, while less common, is effective for late-stage functionalization in fragment-based drug discovery, enabling the incorporation of alkynyl groups into amines.
  • The alkyne functionality in this compound allows for further chemical transformations such as click chemistry for bioconjugation or cross-coupling reactions, expanding its utility in medicinal chemistry.

Summary Table of Preparation Methods

Preparation Method Starting Materials Reaction Type Conditions Yield Range (%) Notes
Nucleophilic Substitution Cyclobutanamine + pent-4-yn-1-yl halide SN2 alkylation Base (K2CO3), DCM, 25–80°C 60–85 Requires halide synthesis, straightforward
Reductive Amination Cyclobutanamine + pent-4-yn-1-aldehyde + NaBH3CN Imine formation + reduction MeOH or EtOH, RT 70–90 Mild conditions, high selectivity
Mitsunobu Reaction Cyclobutanamine + pent-4-yn-1-ol + PPh3 + DEAD Nucleophilic substitution THF, RT 50–75 Mild, suitable for sensitive substrates

Chemical Reactions Analysis

Types of Reactions

N-(Pent-4-YN-1-YL)cyclobutanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes.

Scientific Research Applications

N-(Pent-4-YN-1-YL)cyclobutanamine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of neurodegenerative diseases.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(Pent-4-YN-1-YL)cyclobutanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related amines below, focusing on molecular features, reactivity, and applications.

Table 1: Comparative Analysis of N-(Pent-4-YN-1-YL)cyclobutanamine and Analogues

Compound Molecular Features Reactivity Toxicity Profile (GHS) Applications
This compound Cyclobutane ring, terminal alkyne High ring strain → ring-opening reactions; alkyne-mediated cross-couplings Likely similar to cyclobutanamine derivatives (H302, H315, H319) Click chemistry, pharmaceutical intermediates
1-(Aminomethyl)cyclobutanamine Cyclobutane ring, primary amine Nucleophilic substitution; ring strain-driven rearrangements Acute oral toxicity (Cat. 4), skin irritation (Cat. 2) Polymer catalysts, ligand synthesis
N,N'-Diacetyl-1,4-phenylenediamine Aromatic ring, acetylated amines Electrophilic aromatic substitution; hydrolysis Not specified in evidence (CAS: 140-50-1) Dye intermediates, laboratory research
Cyclohexylamine Six-membered saturated ring, primary amine Low ring strain → stable; typical amine reactivity (basicity, alkylation) Corrosive (skin/eye damage) Corrosion inhibitors, rubber additives

Key Insights :

Structural and Reactivity Differences: The cyclobutane ring in this compound confers higher reactivity than cyclohexylamine due to ring strain, favoring ring-opening or strain-release reactions . The terminal alkyne enables unique reactivity absent in 1-(Aminomethyl)cyclobutanamine or N,N'-Diacetyl-1,4-phenylenediamine, such as participation in metal-catalyzed couplings (e.g., Sonogashira) .

Toxicity Considerations :

  • Cyclobutanamine derivatives generally exhibit moderate acute toxicity (e.g., H302 for oral exposure) and irritancy (H315, H319), likely due to amine basicity and ring strain . In contrast, N,N'-Diacetyl-1,4-phenylenediamine’s acetylated amines reduce reactivity and associated hazards .

Applications :

  • This compound’s alkyne moiety makes it valuable in bioconjugation (e.g., antibody-drug conjugates) or polymer chemistry. Cyclohexylamine, with lower reactivity, is used in industrial processes like corrosion inhibition.

Biological Activity

4-Amino-1-(2-methylpropyl)-1H-pyrazole-3-carboxamide, a member of the pyrazole family, has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by a pyrazole ring with an amino group at the 4-position and a carboxamide group at the 3-position. Its molecular formula is C_8H_12N_4O, with a molecular weight of 182.22 g/mol. The unique substitution pattern contributes to its distinct biological properties.

4-Amino-1-(2-methylpropyl)-1H-pyrazole-3-carboxamide exhibits its biological effects through interactions with various molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes such as p38 mitogen-activated protein kinase (p38MAPK) and cyclooxygenase (COX) . These interactions modulate biochemical pathways crucial for inflammatory responses and cancer progression.
  • Hydrogen Bonding and π-π Interactions : The amino and carboxamide groups facilitate hydrogen bonding with enzyme active sites, while the pyrazole ring allows for π-π stacking interactions, enhancing binding affinity .

Biological Activities

Research has highlighted several biological activities associated with 4-amino-1-(2-methylpropyl)-1H-pyrazole-3-carboxamide:

  • Anti-inflammatory Properties : Studies indicate that this compound can effectively reduce inflammation by inhibiting COX enzymes, which play a pivotal role in the inflammatory process .
  • Anticancer Activity : Preliminary investigations suggest that it may induce apoptosis in cancer cells by blocking cell cycle progression at the G2/M phase, evidenced by alterations in Bcl-2 and Bax gene expression .

Comparative Analysis of Biological Activities

Activity Mechanism Reference
Anti-inflammatoryCOX inhibition
AnticancerInduction of apoptosis via cell cycle arrest
Enzyme inhibitionp38MAPK inhibition

Case Studies

Case Study 1: Anti-inflammatory Effects
In vitro studies demonstrated that 4-amino-1-(2-methylpropyl)-1H-pyrazole-3-carboxamide exhibited significant inhibition of COX activity, leading to reduced prostaglandin synthesis. The compound was tested against standard anti-inflammatory drugs, showing comparable efficacy at specific concentrations.

Case Study 2: Anticancer Activity
A series of experiments conducted on various cancer cell lines (A549, MCF-7, HCT-116) revealed that the compound inhibited cell proliferation in a dose-dependent manner. The EC50 values ranged from 1.48 to 6.38 μM across different cell lines, indicating potent anticancer properties .

Structure-Activity Relationship (SAR)

The structural features of 4-amino-1-(2-methylpropyl)-1H-pyrazole-3-carboxamide allow for diverse modifications that can enhance its biological activity. Notably, the presence of the amino group and the carboxamide functionality are critical for its interaction with biological targets.

Compound Name Structural Features Unique Characteristics
4-amino-1-methyl-3-n-propyl-1H-pyrazole-5-carboxamideMethyl group at position 1Exhibits different pharmacological activities
4-amino-3-methyl-1-phenylpyrazol-5-onePhenyl substitution at position 5Notable for antioxidant activity

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